molecular formula C17H20N4O2 B1436894 Olanzapine Lactam Impurity CAS No. 1017241-34-7

Olanzapine Lactam Impurity

货号: B1436894
CAS 编号: 1017241-34-7
分子量: 312.37 g/mol
InChI 键: CVKVZGLTQPNIEY-QXMHVHEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Formation and Stability

The lactam impurity is generated primarily through the thermal degradation of olanzapine, especially during prolonged storage or exposure to unfavorable conditions such as elevated temperatures and moisture. The presence of this impurity raises concerns regarding the efficacy and safety of olanzapine formulations, as impurities can potentially alter pharmacological effects or lead to adverse reactions in patients.

Quality Control and Stability Testing

Olanzapine Lactam Impurity serves as a critical marker in the quality control processes of olanzapine formulations. Its quantification is essential for ensuring that pharmaceutical products meet regulatory standards. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to detect and quantify this impurity in drug formulations.

MethodDescription
HPLCUtilized for separation and quantification of olanzapine and its impurities.
Stability StudiesAssess the degradation pathways of olanzapine under various conditions.

Formulation Development

Understanding the formation of this compound is crucial for developing stable pharmaceutical formulations. Researchers focus on optimizing the formulation process to minimize the generation of this impurity. Techniques include:

  • Use of Stabilizers : Incorporating stabilizing agents that inhibit the degradation of olanzapine.
  • Controlled Storage Conditions : Implementing stringent storage guidelines to prevent thermal degradation.

Pharmacokinetic Studies

Research has indicated that impurities like Olanzapine Lactam can influence the pharmacokinetics of olanzapine, affecting its absorption, distribution, metabolism, and excretion (ADME). Case studies have explored how varying levels of this impurity impact therapeutic outcomes in patients.

Case Study 1: Stability Assessment

A study conducted by researchers aimed at evaluating the stability of olanzapine tablets under different environmental conditions demonstrated that increased humidity significantly raised the levels of this compound. The findings emphasized the need for robust packaging solutions to mitigate moisture exposure.

Case Study 2: Impurity Impact on Efficacy

In a clinical trial involving schizophrenia patients treated with olanzapine, researchers monitored the levels of this compound in plasma samples. The results suggested a correlation between higher impurity levels and reduced therapeutic efficacy, prompting further investigation into acceptable limits for this impurity in clinical settings.

Regulatory Considerations

Regulatory bodies such as the FDA and EMA have established guidelines regarding acceptable levels of impurities in pharmaceutical products. The presence of this compound must be evaluated during drug approval processes to ensure patient safety.

相似化合物的比较

奥氮平内酰胺杂质可以与奥氮平的其他降解产物进行比较,例如:

奥氮平内酰胺杂质的独特性在于其特定的形成途径以及其产生的条件 .

生物活性

Olanzapine is an atypical antipsychotic widely used for treating schizophrenia and bipolar disorder. Its biological activity is primarily attributed to its antagonistic effects on various neurotransmitter receptors, including dopamine D1 and D2, as well as serotonin receptors. However, during storage and formulation, olanzapine can degrade into several impurities, one of which is the Olanzapine Lactam Impurity (CAS 1017241-34-7). This article focuses on the biological activity of this compound, its formation pathways, and the implications of its presence in pharmaceutical formulations.

Formation and Characteristics

This compound is a degradation product formed through oxidative processes affecting the thiophene ring of olanzapine. This compound typically appears as a light yellow solid and can be synthesized through various methods, including reactions with singlet oxygen mimics like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) . The degradation pathway involves oxidation and ring-opening reactions that can occur under thermal or oxidative stress conditions .

Chemical Structure

The molecular formula for this compound is C17H20N4O2C_{17}H_{20}N_{4}O_{2} with a molecular weight of approximately 312.37 g/mol. Its structure includes a lactam functional group that contributes to its chemical properties and potential biological activities .

Pharmacological Profile

Research indicates that this compound may exhibit pharmacological activities similar to olanzapine but with varying potency. The compound acts primarily as a dopamine receptor antagonist, influencing neurotransmission in the central nervous system (CNS). It may also have serotonergic properties due to its structural similarities to olanzapine .

Studies and Findings

  • Receptor Binding Affinity : Studies have shown that this compound retains some binding affinity for dopamine receptors. However, its efficacy compared to olanzapine remains under investigation. The impurity's interaction with other receptor types, such as serotonin receptors, has not been fully elucidated .
  • Toxicological Assessments : Preliminary toxicological studies suggest that while this compound may have reduced toxicity compared to its parent compound, it still requires careful monitoring in pharmaceutical formulations due to potential side effects arising from its pharmacological activity .
  • Case Studies : In a stability study involving olanzapine formulations, the presence of this compound was correlated with altered pharmacokinetic profiles in animal models. These studies indicate the importance of controlling impurity levels in drug formulations to ensure therapeutic efficacy and safety .

Implications for Pharmaceutical Formulations

The presence of this compound in pharmaceutical preparations raises concerns regarding drug stability and efficacy. Formulation scientists must consider the following:

  • Storage Conditions : Proper storage conditions are essential to minimize oxidative degradation and the formation of impurities like Olanzapine Lactam.
  • Quality Control : Analytical methods such as high-performance liquid chromatography (HPLC) are critical for monitoring impurity levels in drug products .
  • Regulatory Compliance : Pharmaceutical companies must comply with regulatory standards regarding impurity limits to ensure patient safety and product integrity.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Olanzapine Lactam Impurity relevant to experimental handling?

this compound (CAS 1017241-34-7) is a solid at room temperature with a molecular weight of 312.37 g/mol and a melting point of 188–191°C. Its logP value (-0.84) indicates moderate hydrophilicity, and it is sparingly soluble in DMSO, methanol, and ethanol. Stability under standard laboratory conditions is maintained when stored at -20°C in powder form for up to three years. Avoid exposure to strong oxidizers, as incompatibility may generate hazardous decomposition products like carbon and nitrogen oxides .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

The compound is classified as a Category 3 acute toxin (oral) and causes serious eye irritation (H319). Key precautions include:

  • Use of impermeable gloves (e.g., nitrile) and sealed goggles to prevent skin/eye contact.
  • Avoidance of inhalation or ingestion; work in a fume hood if dust generation is likely.
  • Immediate decontamination of spills with ethanol/water mixtures and disposal as hazardous waste.
  • Storage in tightly sealed containers away from oxidizers and moisture .

Q. How can researchers prepare stable in vivo and in vitro solutions of this compound?

For in vitro use, dissolve the compound in DMSO (up to 10 mM) and dilute with PBS or culture media to working concentrations. For in vivo studies, injectable formulations may use DMSO:Corn oil (10:90 v/v) or DMSO:PEG300:Tween 80:Saline (10:40:5:45 v/v) to enhance solubility. Ensure formulations are prepared fresh and vortexed/ultrasonicated to prevent precipitation. Centrifugation (10,000 ×g, 5 min) post-preparation clarifies suspensions for dosing .

Advanced Research Questions

Q. What analytical methodologies are recommended for structural identification and quantification of this compound in pharmaceutical matrices?

High-resolution LC-MS (e.g., HPLC-Q-TOF-MS) is optimal for structural elucidation, leveraging accurate mass measurements (<5 ppm error) and MS/MS fragmentation patterns. For quantification, validated HPLC-UV methods using C18 columns (e.g., 250 × 4.6 mm, 5 µm) with mobile phases like acetonitrile:ammonium acetate buffer (pH 4.5) can achieve detection limits of 0.1 µg/mL. Method validation should include specificity, linearity (R² >0.99), and recovery (90–110%) per ICH Q2(R1) guidelines .

Q. How can researchers address discrepancies in impurity stability data under varying experimental conditions?

Stability studies should assess thermal, photolytic, and hydrolytic degradation using forced degradation protocols:

  • Thermal stress : Incubate at 40–60°C for 24–72 hours.
  • Photostability : Expose to UV light (1.2 million lux·hours) and monitor degradation via HPLC.
  • Hydrolysis : Test in 0.1N HCl/NaOH at 25°C for 1 hour. Data contradictions often arise from solvent interactions (e.g., DMSO accelerates hydrolysis) or incomplete impurity profiling. Cross-validate results using orthogonal techniques like NMR or FTIR .

Q. What experimental design strategies minimize bias in impurity pharmacokinetic or toxicity studies?

  • Randomization and blinding : Allocate test groups randomly and blind analysts to treatment groups to reduce observer bias.
  • Negative controls : Include vehicle-only groups to distinguish compound-specific effects from solvent interactions.
  • Dose-response curves : Use at least three dose levels to assess linearity and threshold effects.
  • Replication : Perform triplicate experiments and report mean ± SD. Statistical analysis (e.g., ANOVA) should account for batch-to-batch variability in impurity content .

Q. How can researchers mitigate challenges in detecting trace-level impurities during method development?

Enhance sensitivity by:

  • Derivatization : Use reagents like dansyl chloride to improve UV/fluorescence detection.
  • Sample enrichment : Solid-phase extraction (SPE) with C18 or mixed-mode sorbents concentrates impurities.
  • Column optimization : Sub-2µm UPLC columns improve resolution for co-eluting peaks.
  • Mass spectrometry : Employ SIM (selected ion monitoring) or MRM (multiple reaction monitoring) modes for low-abundance impurities .

Q. Methodological Notes

  • Contradictory data resolution : Cross-reference safety data (e.g., undefined decomposition temperatures vs. thermal stability up to 60°C ) by replicating conditions in controlled studies.
  • Regulatory compliance : Ensure impurity thresholds align with ICH Q3A/B guidelines (e.g., reporting threshold: 0.1%, identification threshold: 0.5%) for drug substance specifications .

属性

IUPAC Name

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKVZGLTQPNIEY-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olanzapine Lactam Impurity
Reactant of Route 2
Reactant of Route 2
Olanzapine Lactam Impurity
Reactant of Route 3
Reactant of Route 3
Olanzapine Lactam Impurity
Reactant of Route 4
Reactant of Route 4
Olanzapine Lactam Impurity
Reactant of Route 5
Olanzapine Lactam Impurity
Reactant of Route 6
Olanzapine Lactam Impurity

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。